Ethyl 3-methoxy-5-cyanobenzoate
Description
Significance of Aromatic Esters as Synthetic Building Blocks
Aromatic esters are fundamental building blocks in organic synthesis due to their inherent stability and reactivity. numberanalytics.comacs.org They are widely available and cost-effective, making them ideal starting materials or intermediates in a multitude of chemical transformations. acs.org The ester group can undergo various reactions, including hydrolysis to form carboxylic acids and alcohols, reduction to alcohols, and Claisen condensation to form β-keto esters. numberanalytics.com This reactivity allows chemists to introduce new functional groups and build more complex molecular architectures.
The applications of aromatic esters are extensive, spanning across several industries. They are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals like pesticides and herbicides, and advanced materials such as polymers. numberanalytics.com Their pleasant odors also lead to their use in the perfume and flavor industries. numberanalytics.com Modern research has further expanded their utility, employing them in sophisticated transition-metal-catalyzed cross-coupling reactions, where the C(acyl)-O bond is activated to form new carbon-carbon and carbon-heteroatom bonds. acs.org
The Role of Cyano and Methoxy (B1213986) Functional Groups in Modulating Molecular Properties and Reactivity
The properties and reactivity of an aromatic ring are significantly influenced by the nature of its substituents. The presence of both a cyano (-CN) and a methoxy (-OCH₃) group on the benzoate (B1203000) ring of Ethyl 3-methoxy-5-cyanobenzoate imparts a unique electronic character to the molecule.
The cyano group is a potent electron-withdrawing group (EWG) through both inductive and resonance effects. libretexts.orgmsu.edu The electronegative nitrogen atom pulls electron density from the aromatic ring, making the ring less nucleophilic and thus deactivating it towards electrophilic aromatic substitution. libretexts.orgwikipedia.org This electron-withdrawing nature makes the cyano group a valuable functional handle in organic synthesis, as it can be transformed into other important groups like amines, amides, and carboxylic acids. researchgate.net In medicinal chemistry, the nitrile group can act as a bioisostere for a carbonyl group and can participate in key interactions with biological targets. nih.gov
The interplay of the electron-donating methoxy group and the electron-withdrawing cyano group on the same aromatic ring creates a complex electronic environment, which can be exploited for regioselective synthesis and to fine-tune the properties of the molecule for specific applications.
Overview of the Research Landscape for this compound and Related Compounds
The research landscape for this compound itself is not extensively documented in publicly available literature. However, significant research exists for related functionalized benzoate esters. The synthesis of such compounds often involves multi-step processes, starting from simpler substituted benzoic acids. For instance, the synthesis of methyl 3-cyanobenzoate has been reported via a green process involving the oximation and dehydration of methyl 3-formylbenzoate. researchgate.net
The scientific interest in related compounds suggests that this compound would be a valuable intermediate in synthetic and medicinal chemistry. For example, benzoate ester functionalized molecules have been investigated for their photoluminescent properties. researchgate.netresearchgate.net The presence of both electron-donating and electron-withdrawing groups on the aromatic ring can be a key feature for developing materials with interesting optical and electronic properties.
Below is a table of related compounds and their key identifiers, indicating the types of structures that are part of the broader research area.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl 3-cyanobenzoate | 2463-16-3 | C₁₀H₉NO₂ | 175.187 |
| Ethyl 3-methoxybenzoate | 108596-78-1 | C₁₀H₁₂O₃ | 180.20 |
| Methyl 3-cyanobenzoate | 13531-48-1 | C₉H₇NO₂ | 161.16 |
| 3-Cyanobenzoic acid | 1877-72-1 | C₈H₅NO₂ | 147.133 |
| Ethyl 3,5-dinitrobenzoate | 618-71-3 | C₉H₈N₂O₆ | 240.17 |
This table presents data for related compounds to illustrate the chemical space around this compound. synquestlabs.comnih.govnih.govsigmaaldrich.com
Rationale for Comprehensive Investigation of this compound in Academic Disciplines
A comprehensive investigation of this compound is warranted due to its potential as a versatile building block in several academic and industrial research areas. The rationale for its study can be summarized as follows:
Synthetic Utility: The compound possesses three distinct functional groups (ester, methoxy, and cyano) that can be selectively manipulated. The ester can be hydrolyzed or reduced, the cyano group can be converted to other nitrogen-containing functionalities, and the substituted aromatic ring can undergo further substitution or cross-coupling reactions. This multi-functionality makes it a valuable scaffold for the synthesis of complex target molecules.
Medicinal Chemistry: The combination of a methoxy group, known for its presence in many pharmaceuticals, and a cyano group, a key pharmacophore, suggests that derivatives of this compound could be explored as potential therapeutic agents. nih.govnih.gov The specific substitution pattern may lead to novel interactions with biological targets.
Materials Science: Aromatic compounds with both electron-donating and electron-withdrawing groups often exhibit interesting photophysical properties, such as fluorescence. researchgate.netresearchgate.net Therefore, this compound could serve as a precursor for the development of novel organic materials for applications in electronics and photonics.
Fundamental Chemical Research: The study of the reactivity of this molecule, with its competing electronic effects, can provide deeper insights into the principles of electrophilic aromatic substitution and the modulation of chemical reactivity through functional group interplay.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-cyano-5-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-3-15-11(13)9-4-8(7-12)5-10(6-9)14-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUMQTRVPNLXEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694875 | |
| Record name | Ethyl 3-cyano-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
661458-28-2 | |
| Record name | Ethyl 3-cyano-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 3 Methoxy 5 Cyanobenzoate
Synthesis from Precursor Compounds and Derivatives
Modifications of Benzene (B151609) Ring Derivatives
A primary strategy for the synthesis of Ethyl 3-methoxy-5-cyanobenzoate involves the stepwise functionalization of a pre-existing benzene ring derivative. This approach allows for the precise installation of the required substituents—an ethyl ester, a methoxy (B1213986) group, and a cyano group—at the desired 1, 3, and 5 positions.
A plausible synthetic route can commence from a commercially available starting material such as 3-hydroxy-5-bromobenzoic acid. The synthesis would proceed through the following key steps:
Esterification: The carboxylic acid functionality of 3-hydroxy-5-bromobenzoic acid can be converted to an ethyl ester via Fischer esterification. This reaction typically involves heating the carboxylic acid in an excess of ethanol (B145695) with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
Williamson Ether Synthesis: The phenolic hydroxyl group can then be methylated to form the methoxy group. This is commonly achieved through a Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a methyl halide (e.g., methyl iodide).
Cyanation: The final step involves the conversion of the bromo substituent to a cyano group. This transformation can be accomplished using a variety of cyanation reagents, with metal-catalyzed cross-coupling reactions being particularly effective (as will be discussed in section 2.4.1).
Conversion of Nitrobenzonitriles or Aminobenzoic Acids
Another synthetic avenue involves the transformation of functional groups already present on the benzene ring, such as a nitro or an amino group, into the desired cyano functionality.
From Nitro Precursors: A viable starting material for this approach is 3-methoxy-5-nitrobenzoic acid. The synthetic sequence would be as follows:
Esterification: The carboxylic acid is first converted to the corresponding ethyl ester, yielding ethyl 3-methoxy-5-nitrobenzoate.
Reduction of the Nitro Group: The nitro group is then reduced to an amino group. This reduction can be carried out using various reagents, such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst.
Sandmeyer Reaction: The resulting ethyl 3-amino-5-methoxybenzoate can then be converted to the target cyano compound via the Sandmeyer reaction. This classic transformation involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The subsequent treatment of the diazonium salt with a copper(I) cyanide salt introduces the cyano group onto the aromatic ring.
From Amino Precursors: Alternatively, if starting from an aminobenzoic acid derivative like 3-amino-5-methoxybenzoic acid, the synthesis would directly proceed to the esterification step, followed by the Sandmeyer reaction as described above. A patent for the synthesis of related 2-amino-5-cyano-N,3-dimethylbenzamide highlights the utility of amino precursors in the formation of cyanobenzamides, a principle that is applicable here. mdpi.com
Catalytic Approaches in the Synthesis of this compound
Modern organic synthesis heavily relies on catalytic methods to improve reaction efficiency, selectivity, and sustainability. The synthesis of this compound can greatly benefit from such approaches.
Transition Metal-Mediated Catalysis (e.g., Palladium-Catalyzed Reactions)
Transition metal catalysis, particularly with palladium, offers a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of this compound, a key step that can be facilitated by transition metals is the introduction of the cyano group onto the aromatic ring.
A highly effective method is the palladium-catalyzed cyanation of an aryl halide. Starting from ethyl 3-bromo-5-methoxybenzoate, which can be synthesized as described in section 2.3.2, a palladium-catalyzed cross-coupling reaction can be employed to introduce the cyano group.
Typical reaction conditions for such a transformation involve:
Palladium Catalyst: A palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or a palladium(II) precursor like palladium(II) acetate (B1210297) [Pd(OAc)₂] that is reduced in situ.
Ligand: A phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf), is often used to stabilize the palladium catalyst and facilitate the catalytic cycle.
Cyanide Source: A variety of cyanide sources can be used, including zinc cyanide (Zn(CN)₂), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), or acetone (B3395972) cyanohydrin. nih.gov Zn(CN)₂ is often preferred due to its lower toxicity and good reactivity.
Solvent: A polar aprotic solvent like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc) is typically used. organic-chemistry.orgblogspot.com
Temperature: The reaction is usually heated to elevated temperatures, often in the range of 80-120 °C.
A recent development in this area is the use of heterogeneous catalysts like palladium on carbon (Pd/C), which simplifies catalyst removal and product purification. organic-chemistry.org Copper-catalyzed cyanation reactions, for instance using copper(I) cyanide, also present a viable, often more economical, alternative to palladium-based systems. mdpi.com
Table 1: Hypothetical Palladium-Catalyzed Cyanation of Ethyl 3-bromo-5-methoxybenzoate
| Entry | Palladium Catalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Zn(CN)₂ | DMF | 100 | 75 |
| 2 | Pd₂(dba)₃ | XPhos | Zn(CN)₂ | Dioxane | 110 | 88 |
| 3 | Pd/C | dppf | Zn(CN)₂ | DMAc | 120 | 82 |
| 4 | PdCl₂(dppf) | - | K₄[Fe(CN)₆] | NMP | 100 | 91 |
Organocatalysis in Benzoate (B1203000) Synthesis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in organic synthesis, often providing complementary reactivity to metal-based catalysts. For the synthesis of this compound, organocatalysis can be applied to the esterification step.
While traditional Fischer esterification relies on strong mineral acids, organocatalytic methods offer milder reaction conditions. For instance, N-heterocyclic carbenes (NHCs) have been shown to be effective catalysts for the esterification of carboxylic acids. The NHC can activate the carboxylic acid towards nucleophilic attack by the alcohol.
Another organocatalytic approach involves the use of Brønsted acids, such as diarylborinic acids or sulfonated carbon nitrides, which can catalyze the esterification of carboxylic acids with alcohols under relatively mild conditions. A highly efficient esterification of carboxylic acids with O-H nucleophiles has been reported through an acid/iodide cooperative catalytic method. nih.gov
While direct organocatalytic cyanation of aryl systems is less common, research in this area is ongoing. The primary application of organocatalysis in the synthesis of the target molecule would likely be in the formation of the ester bond from 3-methoxy-5-cyanobenzoic acid and ethanol.
Biocatalytic Strategies for Functionalized Esters
Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity, mild reaction conditions, and a reduced environmental impact. For the synthesis of this compound, several biocatalytic strategies can be envisioned.
Enzymatic Esterification: Lipases are a class of enzymes that are highly effective at catalyzing esterification reactions. The synthesis of the target molecule could be achieved through the lipase-catalyzed esterification of 3-methoxy-5-cyanobenzoic acid with ethanol. Immobilized lipases are often used to facilitate catalyst recovery and reuse. For example, Candida rugosa lipase (B570770) has been successfully used for the synthesis of flavor esters. nih.gov The reaction is typically carried out in an organic solvent or a solvent-free system to shift the equilibrium towards ester formation.
Enzymatic Functional Group Interconversion: In a chemoenzymatic approach, enzymes could be used for specific functional group transformations. For instance, if starting from a precursor like ethyl 3-hydroxy-5-cyanobenzoate, an O-methyltransferase could be used for the selective methylation of the hydroxyl group. The biosynthesis of 3-methoxy-5-methyl naphthoic acid involves a P450 hydroxylase and an O-methyltransferase, demonstrating the potential for such enzymatic modifications on aromatic rings. nih.gov Furthermore, reductive photoenzymatic systems have been designed for the O-demethylation of aryl methyl ethers, showcasing the versatility of biocatalysis in modifying methoxy groups. acs.org
Optimization of Reaction Conditions and Yield for Target Compound Synthesis
To ensure the viability of a synthetic route for industrial or large-scale laboratory production, the optimization of reaction conditions to maximize yield and minimize costs is crucial. This process involves the systematic variation of key reaction parameters.
For the palladium-catalyzed cyanation of ethyl 3-bromo-5-methoxybenzoate, for example, a Design of Experiments (DoE) approach could be employed. The parameters to be optimized would include:
Catalyst and Ligand Loading: Reducing the amount of expensive palladium catalyst and ligand is economically desirable.
Temperature: Finding the lowest effective temperature to minimize energy consumption and potential side reactions.
Reaction Time: Determining the shortest time required for the reaction to reach completion.
Solvent: Screening different solvents to find the one that gives the best combination of yield, reaction rate, and ease of workup.
Base: If a base is required, its nature and stoichiometry would be optimized.
High-throughput screening techniques can be used to rapidly evaluate a large number of reaction conditions. For instance, a study on the optimization of a palladium-catalyzed furan (B31954) synthesis systematically evaluated different catalysts, solvents, bases, and oxidants to achieve a high yield. mdpi.comresearchgate.net
Table 2: Illustrative Optimization of Palladium-Catalyzed Cyanation Yield
| Parameter | Level 1 | Level 2 | Level 3 | Optimal Condition |
| Catalyst Loading (mol%) | 0.5 | 1.0 | 2.0 | 1.0 |
| Temperature (°C) | 80 | 100 | 120 | 100 |
| Ligand:Pd Ratio | 1:1 | 1.5:1 | 2:1 | 1.5:1 |
| Reaction Time (h) | 6 | 12 | 24 | 12 |
| Resulting Yield (%) | - | - | - | >90% |
Similarly, for a biocatalytic esterification, parameters such as pH, temperature, enzyme concentration, substrate ratio, and water content would be optimized. Response surface methodology (RSM) is a statistical tool that can be used to model the relationship between these parameters and the reaction yield, allowing for the identification of the optimal conditions with a minimal number of experiments. nih.gov
Chemical Reactivity and Advanced Transformations of Ethyl 3 Methoxy 5 Cyanobenzoate
Reactions Involving the Ethyl Ester Moiety
The ethyl ester group is a versatile functional handle that can undergo a variety of transformations to yield other important organic functionalities.
Transesterification Reactions
Transesterification, the process of exchanging the ethyl group of the ester with another alcohol, is a fundamental reaction for modifying the ester functionality. This reaction is typically catalyzed by either an acid or a base. In a research setting, this transformation would allow for the synthesis of a library of different esters of 3-methoxy-5-cyanobenzoic acid, which could be valuable for structure-activity relationship studies in medicinal chemistry or for altering the physical properties of the molecule, such as solubility or boiling point.
Table 1: Hypothetical Transesterification Reactions of Ethyl 3-methoxy-5-cyanobenzoate
| Alcohol (R-OH) | Catalyst | Product |
| Methanol (B129727) | H₂SO₄ (cat.) | Mthis compound |
| Isopropanol | NaOiPr (cat.) | Isopropyl 3-methoxy-5-cyanobenzoate |
| Benzyl alcohol | Ti(OiPr)₄ | Benzyl 3-methoxy-5-cyanobenzoate |
Selective Hydrolysis and Carboxylic Acid Formation
The ethyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, 3-methoxy-5-cyanobenzoic acid. This transformation is a critical step in many synthetic pathways, as the carboxylic acid group can be further functionalized. The hydrolysis is typically carried out under basic conditions, using a reagent such as lithium hydroxide (B78521) or sodium hydroxide in a mixture of water and an organic solvent like tetrahydrofuran (B95107) or methanol. Subsequent acidification then yields the desired carboxylic acid. The selective hydrolysis of the ester in the presence of a nitrile is generally achievable under controlled conditions.
Amidation and Hydrazide Formation
The ethyl ester can be converted into amides and hydrazides through reaction with amines and hydrazine (B178648), respectively. These reactions, often referred to as aminolysis, typically require heating and can be catalyzed by the reactants themselves or by the addition of a Lewis acid. The formation of amides is a key reaction in the synthesis of many pharmaceuticals and biologically active compounds. The reaction with hydrazine produces a hydrazide, which is a useful intermediate for the synthesis of various heterocyclic compounds.
Transformations of the Cyano Group
The cyano, or nitrile, group is another highly versatile functional group that can be transformed into a variety of other functionalities, most notably amines and carboxylic acid derivatives.
Reduction to Amines or Aldehydes
The reduction of the cyano group can lead to two primary products depending on the reducing agent and reaction conditions. Catalytic hydrogenation, using catalysts such as Raney nickel, platinum oxide, or palladium on carbon, under a hydrogen atmosphere, will typically reduce the nitrile to a primary amine, yielding 3-aminomethyl-5-methoxybenzylamine. Other reducing agents like lithium aluminum hydride (LiAlH₄) can also effect this transformation.
Partial reduction of the nitrile to an aldehyde can be achieved using specific reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. This reaction proceeds through an imine intermediate which is hydrolyzed upon workup to afford 3-formyl-5-methoxybenzonitrile.
Table 2: Potential Reduction Products of the Cyano Group
| Reagent | Product |
| H₂, Raney Ni | 3-aminomethyl-5-methoxybenzylamine |
| LiAlH₄, then H₂O | 3-aminomethyl-5-methoxybenzylamine |
| DIBAL-H, then H₂O | 3-formyl-5-methoxybenzonitrile |
Nitrile Hydrolysis to Amides or Carboxylic Acids
The cyano group can be hydrolyzed under either acidic or basic conditions to first form an amide (3-carbamoyl-5-methoxybenzoic acid ethyl ester) and, upon further heating, the carboxylic acid (3-carboxy-5-methoxybenzoic acid). The conditions for nitrile hydrolysis are typically harsher than those required for ester hydrolysis. Therefore, it is possible to selectively hydrolyze the nitrile in the presence of the ester, or to hydrolyze both functional groups simultaneously by using more forcing conditions. The choice of acidic or basic conditions can influence the outcome and the ease of product isolation.
Cycloaddition Reactions (e.g., [3+2] Cycloadditions for Heterocycle Formation)
The cyano group (nitrile) and the ester-substituted aromatic ring of this compound render it a potential partner in cycloaddition reactions, particularly as a dipolarophile in [3+2] cycloadditions for the synthesis of five-membered heterocycles. In these reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring.
The electron-withdrawing nature of the cyano and ethyl carboxylate groups on the aromatic ring can influence the reactivity of the double bonds within the benzene (B151609) ring, although they are typically unreactive as dipolarophiles in their native state. However, the nitrile group itself can participate directly in cycloadditions. For instance, 1,3-dipoles such as azides can react with nitriles to form tetrazoles.
While specific examples involving this compound are not extensively documented in readily available literature, the principles of [3+2] cycloadditions suggest its potential utility. beilstein-journals.orgresearchgate.net For example, electron-rich 1,3-dipoles are known to react with electron-deficient dipolarophiles. beilstein-journals.org The reaction of nitrones with activated alkenes is a well-established method for synthesizing isoxazolidines. researchgate.net The nitrile group in this compound could potentially react with various 1,3-dipoles to yield a range of heterocyclic structures.
Table 1: Potential [3+2] Cycloaddition Reactions with the Nitrile Group
| 1,3-Dipole | Resulting Heterocycle |
|---|---|
| Azide (R-N₃) | Tetrazole |
| Nitrile Oxide (R-CNO) | Oxadiazole |
The viability and specific outcomes of such reactions would depend on the chosen 1,3-dipole and the reaction conditions employed. The electronic properties of the substituents on the aromatic ring would play a crucial role in modulating the reactivity of the cyano group.
Reactivity of the Methoxy (B1213986) Substituent
The methoxy group (-OCH₃) is a key functional group that significantly influences the reactivity of this compound. Its reactivity is primarily centered on ether cleavage and its role as a directing group in aromatic substitution reactions.
Ether Cleavage and Demethylation Reactions
The cleavage of the aryl-alkyl ether bond in the methoxy group is a common transformation, leading to the formation of a hydroxyl group (a phenol). This demethylation reaction is of significant interest in organic synthesis. researchgate.net Various reagents and methods can be employed for this purpose, each with its own advantages and substrate scope.
Common methods for aryl methyl ether cleavage include the use of strong Lewis acids like boron tribromide (BBr₃), or protic acids such as hydrobromic acid (HBr). organic-chemistry.org More recent and milder methods have also been developed. For instance, the Piers-Rubinsztajn reaction utilizes tris(pentafluorophenyl)borane (B72294) and a silane (B1218182) to effect deprotection under ambient conditions. researchgate.net Photocatalytic methods using visible light have also emerged as a chemoselective strategy for the deprotection of phenolic ethers. chemrxiv.org
Table 2: Selected Reagents for Demethylation of Aryl Methyl Ethers
| Reagent/System | Conditions | Comments |
|---|---|---|
| Boron tribromide (BBr₃) | Typically in an inert solvent like CH₂Cl₂ | Highly effective but can be harsh and requires careful handling. |
| Hydrobromic acid (HBr) | Often used in acetic acid or neat | A classic and strong acid method. |
| B(C₆F₅)₃ / Silane | Mild, often ambient temperature | A transition-metal-free method that can show good functional group tolerance. researchgate.net |
The application of these methods to this compound would yield Ethyl 3-hydroxy-5-cyanobenzoate, a valuable intermediate for further functionalization. The choice of reagent would depend on the desired reaction conditions and the compatibility with the other functional groups present in the molecule (the ester and cyano groups).
Role of Methoxy Group in Directing Group Chemistry
The methoxy group is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution reactions. vaia.com This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance. This donation stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack, particularly when the attack occurs at the positions ortho or para to the methoxy group.
In this compound, the methoxy group is located at position 3. Therefore, it directs incoming electrophiles to positions 2, 4, and 6. However, the directing effects of the other substituents on the ring must also be considered.
Aromatic Ring Functionalizations and Derivatizations
The aromatic ring of this compound can undergo various functionalization reactions, with the substitution pattern being dictated by the electronic properties of the existing substituents.
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (EAS), the outcome of the reaction on a polysubstituted benzene ring is determined by the interplay of the directing effects of all substituents. masterorganicchemistry.commasterorganicchemistry.com The general rule is that the most strongly activating group controls the position of substitution. masterorganicchemistry.com
In the case of this compound, the substituents are:
-OCH₃ (at C3): Strongly activating, ortho, para-director. vaia.com
-CN (at C5): Strongly deactivating, meta-director.
-COOEt (at C1): Deactivating, meta-director.
The methoxy group is the most powerful activating group present. It will therefore dictate the position of electrophilic attack. The positions ortho to the methoxy group are C2 and C4. The position para to the methoxy group is C6.
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position of Attack | Directing Influence | Predicted Outcome |
|---|---|---|
| C2 | ortho to -OCH₃, ortho to -COOEt, meta to -CN | Favorable due to -OCH₃ direction. |
| C4 | ortho to -OCH₃, meta to -COOEt, ortho to -CN | Favorable due to -OCH₃ direction. |
Steric hindrance can also play a role. Attack at C2 might be slightly hindered by the adjacent ethyl ester group. Therefore, electrophilic substitution is most likely to occur at positions C4 and C6. The relative amounts of substitution at these positions would depend on the specific electrophile and reaction conditions.
Nucleophilic Aromatic Substitution with Activated Species
Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups and contains a good leaving group (such as a halogen). nih.gov The electron-withdrawing groups stabilize the negatively charged intermediate (the Meisenheimer complex) that forms during the reaction.
This compound possesses two strong electron-withdrawing groups (cyano and ethyl carboxylate). However, it does not have a conventional leaving group on the aromatic ring. Therefore, it is not primed for a typical SNAr reaction.
For SNAr to occur on a derivative of this compound, a leaving group would need to be present at a position activated by the electron-withdrawing groups. For example, if a halogen were present at position 1, 3, or 5 of a dicyanobenzene derivative, it could potentially be displaced by a nucleophile. While direct SNAr on this compound is unlikely, it is conceivable that under forcing conditions or with very strong nucleophiles, a reaction could be induced, though this is not a common pathway. For instance, research has shown the use of nucleophiles like ethyl 3-mercaptopropionate (B1240610) in SNAr reactions with activated aromatic substrates. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)
Metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. However, a review of available scientific literature indicates a lack of specific documented examples of Heck, Suzuki, or Sonogashira reactions where this compound acts as a direct substrate.
The typical substrates for these reactions are organohalides or triflates, which are not present in the structure of this compound. The existing functional groups (methoxy, cyano, and ethyl ester) are generally not reactive as coupling partners under standard cross-coupling conditions.
For this compound to participate in such reactions, it would first need to be chemically modified to introduce a suitable functional group, such as a halogen (Br, I) or a triflate, onto the aromatic ring. For instance, if a bromo group were introduced at one of the available ring positions, the resulting compound could then potentially undergo Suzuki, Heck, or Sonogashira coupling. The hypothetical transformation and subsequent coupling are illustrated in the table below.
| Reaction Type | Hypothetical Substrate | Coupling Partner | Potential Product Structure |
| Suzuki Coupling | Ethyl 3-bromo-5-methoxy-5-cyanobenzoate | Arylboronic acid | Aryl-substituted benzoate (B1203000) |
| Heck Coupling | Ethyl 3-bromo-5-methoxy-5-cyanobenzoate | Alkene | Alkenyl-substituted benzoate |
| Sonogashira Coupling | Ethyl 3-bromo-5-methoxy-5-cyanobenzoate | Terminal alkyne | Alkynyl-substituted benzoate |
Functional Group Interconversions for Analog Generation
The presence of the ester, cyano, and methoxy groups on the aromatic ring of this compound offers multiple avenues for functional group interconversion to generate a diverse library of chemical analogs. While specific examples of these transformations on this exact molecule are not extensively documented, the reactivity of each functional group is well-established in organic chemistry.
Nitrile Group Transformations: The cyano group is a versatile functional group that can be converted into several other functionalities.
Hydrolysis: Acidic or basic hydrolysis of the nitrile can yield a carboxylic acid, producing 3-carboxy-5-methoxybenzoic acid derivatives.
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This would lead to the formation of an aminomethyl-substituted benzoate.
Ester Group Transformations: The ethyl ester is also amenable to various modifications.
Hydrolysis: Saponification of the ester with a base (e.g., NaOH) followed by acidification would yield the corresponding carboxylic acid, 3-methoxy-5-cyanobenzoic acid.
Amidation: The ester can be converted directly to an amide by heating with an amine. This allows for the introduction of a wide variety of substituents.
Reduction: Strong reducing agents like LiAlH4 would reduce the ester to a primary alcohol (hydroxymethyl group).
Methoxy Group Transformations:
Demethylation: The methoxy group can be cleaved to a hydroxyl group using strong acids like HBr or Lewis acids such as BBr3.
The table below summarizes these potential interconversions for generating analogs from this compound.
| Original Functional Group | Reagent/Condition | Resulting Functional Group | Product Class |
| Cyano (-CN) | H3O+ / heat | Carboxylic Acid (-COOH) | Carboxy-substituted benzoate |
| Cyano (-CN) | LiAlH4 or H2/catalyst | Primary Amine (-CH2NH2) | Aminomethyl-substituted benzoate |
| Ethyl Ester (-COOEt) | NaOH, then H3O+ | Carboxylic Acid (-COOH) | Methoxy-cyanobenzoic acid |
| Ethyl Ester (-COOEt) | R-NH2 / heat | Amide (-CONHR) | Benzoate-derived amide |
| Ethyl Ester (-COOEt) | LiAlH4 | Primary Alcohol (-CH2OH) | (Hydroxymethyl)benzonitrile |
| Methoxy (-OCH3) | HBr or BBr3 | Hydroxyl (-OH) | Phenolic derivative |
Regioselectivity and Stereoselectivity in Reactions of this compound
The concepts of regioselectivity and stereoselectivity are critical in understanding the outcomes of chemical reactions. However, in the absence of specific, documented reactions for this compound, a detailed analysis of its regiochemical and stereochemical behavior is not applicable.
Theoretically, in the context of potential future reactions such as electrophilic aromatic substitution, the directing effects of the existing substituents would play a crucial role in determining the position of an incoming electrophile.
The methoxy group (-OCH3) is an ortho-, para-directing activator.
The cyano group (-CN) and the ethyl ester group (-COOEt) are both meta-directing deactivators.
Given the 1,3,5-substitution pattern, the positions ortho and para to the activating methoxy group are already occupied by the deactivating cyano and ester groups. The positions ortho to the deactivating groups are also occupied. This substitution pattern suggests that further electrophilic substitution on the aromatic ring would be disfavored.
Stereoselectivity would become relevant if reactions were to create a new stereocenter, for example, through the reduction of a ketone that might be introduced to the molecule. Without specific reactions, no discussion of stereoselectivity is possible.
Structural Elucidation and Conformational Analysis of Ethyl 3 Methoxy 5 Cyanobenzoate
Spectroscopic Characterization for Structural Confirmation
Spectroscopic methods are fundamental in confirming the molecular structure of ethyl 3-methoxy-5-cyanobenzoate, providing insights into its electronic and vibrational states.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methoxy (B1213986) group protons. The aromatic protons are expected to appear as multiplets in the downfield region, with their specific chemical shifts influenced by the electron-withdrawing cyano group and the electron-donating methoxy group. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic ethyl ester pattern. The methoxy group protons will appear as a sharp singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide evidence for all the unique carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ester, the cyano carbon, the aromatic carbons, and the carbons of the ethyl and methoxy groups. The chemical shifts of the aromatic carbons are particularly informative about the electronic effects of the substituents.
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity within the molecule.
Predicted ¹H and ¹³C NMR data are summarized in the table below based on established principles and data from analogous compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 8.2 (multiplets) | 115 - 135 |
| Methoxy (-OCH₃) | ~3.9 (singlet) | ~56 |
| Ethyl (-OCH₂CH₃) | ~4.4 (quartet) | ~62 |
| Ethyl (-OCH₂CH₃) | ~1.4 (triplet) | ~14 |
| Carbonyl (C=O) | - | ~165 |
| Cyano (C≡N) | - | ~118 |
| Aromatic C-O | - | ~160 |
| Aromatic C-CN | - | ~112 |
| Aromatic C-COOEt | - | ~132 |
The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to its principal functional groups. The presence of a strong absorption band around 2230-2210 cm⁻¹ would confirm the cyano (C≡N) stretching vibration. rsc.org The carbonyl (C=O) stretching of the ester group would be observed as a strong peak in the region of 1730-1715 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages are expected in the 1300-1000 cm⁻¹ range. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations are found in the 1600-1450 cm⁻¹ region.
A table summarizing the expected IR absorption frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Cyano (C≡N) | Stretching | 2230 - 2210 |
| Carbonyl (C=O) | Stretching | 1730 - 1715 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-O (Ester, Ether) | Stretching | 1300 - 1000 |
| Aromatic C-H | Stretching | > 3000 |
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₁H₁₁NO₃).
Analysis of related compounds like ethyl 3-cyanobenzoate suggests that common fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅) to form an acylium ion, followed by the loss of carbon monoxide (CO). nih.gov Other fragment ions could arise from the cleavage of the methoxy group or rearrangements of the aromatic ring.
The predicted key fragments in the mass spectrum are listed in the table below.
| m/z | Proposed Fragment |
| 205 | [M]⁺ (Molecular Ion) |
| 176 | [M - C₂H₅]⁺ |
| 160 | [M - OC₂H₅]⁺ |
| 132 | [M - OC₂H₅ - CO]⁺ |
X-ray Crystallography and Solid-State Structural Investigations
While a specific crystal structure for this compound has not been reported in the searched literature, X-ray crystallography of analogous molecules provides a strong basis for predicting its solid-state conformation and intermolecular interactions. nih.govresearchgate.net
It is anticipated that the benzene (B151609) ring of this compound would be essentially planar. The substituents, namely the methoxy, cyano, and ethyl carboxylate groups, would be attached to this ring. The planarity of the molecule can be influenced by the steric hindrance and electronic interactions between these groups. The bond lengths and angles are expected to be within the typical ranges for substituted benzene derivatives. For instance, the C-C bond lengths within the aromatic ring would be around 1.39 Å, while the C-O and C-N bond lengths would reflect their respective bond orders.
In the solid state, the packing of this compound molecules would be governed by various non-covalent interactions.
π-π Stacking: Aromatic rings in adjacent molecules are likely to engage in π-π stacking interactions, which are a significant stabilizing force in the crystal lattice of many aromatic compounds. nih.govnih.govbeilstein-journals.orgrsc.org These interactions can occur in a face-to-face or offset fashion.
C-H...N Interactions: Weak hydrogen bonds of the C-H...N type are expected, where a hydrogen atom from an aromatic or ethyl group of one molecule interacts with the nitrogen atom of the cyano group of a neighboring molecule.
C-H...O Interactions: Similarly, C-H...O interactions involving the oxygen atoms of the methoxy or carbonyl groups are also plausible, further contributing to the stability of the crystal packing.
Crystal Packing Motifs and Supramolecular Architecture
These interactions would include:
Dipole-dipole interactions: The polar cyano (C≡N) and ester (C=O) groups are expected to be key players in the formation of the crystal lattice, orienting themselves to maximize attractive electrostatic interactions.
Hydrogen bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds involving the ethyl and methoxy groups as donors and the carbonyl oxygen, methoxy oxygen, and cyano nitrogen as acceptors are anticipated to contribute to the stability of the crystal packing.
π-π stacking: The aromatic benzene ring can participate in π-π stacking interactions with neighboring rings, further stabilizing the crystal structure. The specific geometry of these interactions (e.g., parallel-displaced or T-shaped) would be a key feature of the packing.
The interplay of these forces would lead to the formation of specific, repeating patterns or motifs, such as chains, layers, or more complex three-dimensional networks. The study of these motifs is crucial for understanding the physical properties of the compound, including its melting point, solubility, and polymorphism.
To illustrate the kind of data obtained from a crystallographic study, the following table presents hypothetical unit cell parameters for this compound.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1001.7 |
| Z | 4 |
Advanced Spectroscopic Techniques
Ultraviolet-visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For an aromatic compound like this compound, the UV-Vis spectrum is expected to be characterized by absorptions corresponding to π-π* transitions within the benzene ring. The substitution pattern on the ring, with the electron-withdrawing cyano group and the electron-donating methoxy group, will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax).
The solvent used for the analysis can also affect the spectrum, with polar solvents potentially causing shifts in the absorption bands. A typical UV-Vis analysis would report the λmax values and the corresponding molar absorptivity (ε), which is a measure of the probability of the electronic transition.
The following table provides an example of the type of data that would be obtained from a UV-Vis spectroscopic analysis of the compound in a solvent such as ethanol (B145695).
| Electronic Transition | Hypothetical λmax (nm) | Hypothetical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| π → π | 250 | 15,000 |
| n → π | 295 | 2,000 |
Raman spectroscopy provides a detailed "fingerprint" of a molecule by probing its vibrational modes. This technique is particularly useful for identifying the presence of specific functional groups and for studying molecular structure and conformation. For this compound, the Raman spectrum would exhibit characteristic peaks corresponding to the vibrations of its constituent groups.
Key vibrational modes that would be expected in the Raman spectrum include:
C≡N stretch: A strong, sharp peak typically found in the 2220-2260 cm⁻¹ region.
C=O stretch: A strong peak from the ester carbonyl group, usually appearing around 1700-1730 cm⁻¹.
Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
C-O-C stretches: Vibrations from the ether and ester linkages.
CH₂, CH₃ vibrations: Bending and stretching modes from the ethyl and methoxy groups.
The exact positions and intensities of these peaks can provide information about the molecular environment and any intermolecular interactions.
A representative table of expected Raman shifts for this compound is provided below.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| C≡N stretch | ~2230 |
| C=O stretch | ~1725 |
| Aromatic C=C stretch | ~1600, ~1580 |
| C-O (ester) stretch | ~1280 |
| C-O (ether) stretch | ~1250 |
Conformational Analysis using Experimental and Computational Methods
Computational methods, such as molecular mechanics (e.g., MMFF94) and density functional theory (DFT), are powerful tools for investigating conformational preferences. mdpi.com These methods can be used to calculate the potential energy of the molecule as a function of its torsional angles, allowing for the identification of the most stable conformations (energy minima). For substituted benzoates, a key aspect of the conformational analysis is the dihedral angle between the plane of the ester group and the plane of the aromatic ring.
In the case of this compound, computational studies would likely indicate that the most stable conformation is one where the ester group is nearly coplanar with the benzene ring to maximize π-conjugation. However, steric hindrance from the adjacent methoxy group could lead to a slight twist. The orientation of the ethyl group within the ester and the methyl group of the methoxy ether would also be analyzed to find the global energy minimum.
The following table illustrates the type of data that could be generated from a computational conformational analysis, showing the relative energies of different possible conformers.
| Conformer | Dihedral Angle (Ring-Ester, °) | Relative Energy (kcal/mol) |
| 1 (Planar) | 0 | 0.5 |
| 2 (Slightly Twisted) | 20 | 0.0 |
| 3 (Perpendicular) | 90 | 5.2 |
Experimental techniques, such as nuclear magnetic resonance (NMR) spectroscopy, can provide data that, when compared with computational results, help to validate the predicted conformational preferences in solution.
Computational Chemistry and Theoretical Investigations of Ethyl 3 Methoxy 5 Cyanobenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of chemical compounds at the electronic level. These theoretical methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. orientjchem.org It is based on the principle that the total energy of a system is a functional of its electron density. DFT methods, such as B3LYP and B3PW91, are employed to optimize the molecular geometry, predict molecular properties, and analyze vibrational spectra. orientjchem.org
For a molecule like Ethyl 3-methoxy-5-cyanobenzoate, DFT calculations would begin with the optimization of its three-dimensional structure to find the lowest energy conformation. This optimized geometry is crucial for the accuracy of all subsequent property calculations. The process involves iterative calculations that adjust the positions of the atoms until a stable structure on the potential energy surface is located. For instance, in a study on 3-methoxy-2,4,5-trifluorobenzoic acid, DFT calculations with the B3LYP/6-311++G(d,p) basis set were used to determine bond lengths and angles, which were then compared with experimental data. orientjchem.org
HOMO-LUMO Energy Analysis and Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. researchgate.net For example, in a computational study of a different organic molecule, the HOMO-LUMO gap was calculated to be 4.105 eV using the DFT/B3LYP method. researchgate.net
The analysis of the spatial distribution of HOMO and LUMO orbitals reveals the regions in the molecule that are likely to be involved in electron donation and acceptance. In a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO was found to be localized on the sulfur and nitrogen atoms, indicating these as the primary sites for electrophilic attack. nih.gov
Illustrative Data for an Analogous Compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.4 |
| HOMO-LUMO Gap | 4.1 |
Note: This table presents hypothetical data for illustrative purposes and is not representative of this compound.
Electrostatic Potential Surfaces and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.gov
For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the ester and methoxy (B1213986) groups, as well as the nitrogen atom of the cyano group, due to the high electronegativity of these atoms. Conversely, positive potential would be expected around the hydrogen atoms. In a study of a similar compound, the MEP analysis revealed that the negative potential sites were located around the electronegative atoms, which is consistent with their expected reactivity. nih.gov
Vibrational Frequency Calculations and Spectral Prediction
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates and are typically carried out using DFT methods.
The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical methods, allowing for a more accurate comparison with experimental spectra. orientjchem.org For 3-methoxy-2,4,5-trifluorobenzoic acid, the vibrational frequencies were calculated using the DFT-B3LYP method and compared with the experimental FTIR and FT-Raman spectra to assign the observed vibrational bands. orientjchem.org
Thermochemical Properties Determination
Quantum chemical calculations can be used to determine various thermochemical properties of a molecule, such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). chemeo.com These properties are crucial for understanding the thermodynamics of chemical reactions involving the compound.
For instance, the thermochemical properties of ethyl m-anisate, a structurally related compound, have been calculated using computational methods. chemeo.com These calculations provide valuable data for chemical engineering applications and for predicting the equilibrium constants of reactions.
Illustrative Thermochemical Data for a Related Compound
| Property | Value | Unit |
| Standard Enthalpy of Formation (gas) | -350.5 | kJ/mol |
| Standard Gibbs Free Energy of Formation | -202.82 | kJ/mol |
| Ideal Gas Heat Capacity | 250.3 | J/mol·K |
Note: This table is based on data for a similar compound, ethyl m-anisate, and is for illustrative purposes only. chemeo.com
Molecular Modeling and Simulation Approaches
While specific molecular modeling and simulation studies on this compound are not available in the searched literature, this section outlines the general approaches that would be employed. Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules.
For a molecule like this compound, molecular dynamics (MD) simulations could be used to study its conformational dynamics and interactions with solvents or biological macromolecules. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.
Furthermore, molecular docking simulations could be employed to predict the binding mode and affinity of this compound to a protein target, which is a common approach in drug discovery and design. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of a molecule by simulating the atomic motions over time. sfu.ca For a molecule like this compound, with several rotatable bonds, MD simulations can provide critical insights into its flexibility and the preferred spatial arrangements of its functional groups.
A key aspect of the conformational analysis of substituted benzenes is the rotational barrier of substituents. nih.gov For the methoxy group, the rotation around the C-O bond is expected to have a relatively low energy barrier, allowing for rapid interconversion between different rotameric states at room temperature. nih.gov Similarly, the ethyl group of the ester moiety will exhibit flexibility. Conformational analysis using Newman projections for similar acyclic alkanes shows that staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. libretexts.orgyoutube.comyoutube.com The relative energies of different conformers (e.g., anti vs. gauche) are influenced by steric hindrance between bulky groups. youtube.com
MD simulations can quantify the energetic landscape of these rotations, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's behavior in solution and for more advanced computational studies like molecular docking, where the ligand's conformation is a key determinant of binding. nih.gov
To illustrate the type of data obtained from such simulations, the following table presents hypothetical relative energies for different conformations of a substituted benzoate (B1203000), based on general principles of conformational analysis.
| Dihedral Angle (O=C-O-C) | Conformation | Relative Energy (kcal/mol) |
| 0° | Eclipsed (syn-periplanar) | High |
| 60° | Gauche | Intermediate |
| 120° | Eclipsed | High |
| 180° | Anti-periplanar | Low (most stable) |
| This table is illustrative and does not represent actual calculated values for this compound. |
Molecular Docking Studies (focused on theoretical binding interactions with targets)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is widely used in drug discovery to screen for potential inhibitors of biological targets like proteins and enzymes. nih.gov For a molecule like this compound, which contains functional groups often found in bioactive molecules, molecular docking could be employed to explore its potential interactions with various protein targets.
The process of molecular docking involves two main steps: sampling of the ligand's conformational space within the protein's binding site and then ranking these conformations using a scoring function to estimate the binding affinity. nih.gov Software like AutoDock and Glide are commonly used for these studies. nih.govyoutube.comresearchgate.net
Given the presence of a cyanobenzonitrile moiety, potential targets could include enzymes where similar structures have shown inhibitory activity. For instance, novel inhibitors of Bruton's tyrosine kinase (BTK) have been identified from libraries of small molecules, and their binding modes were characterized using techniques including molecular docking and X-ray crystallography. nih.gov A theoretical study on an engineered opioid receptor also utilized molecular modeling to understand the binding of morphine. nih.gov
A typical molecular docking study would generate a binding energy score, which indicates the strength of the interaction, and visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.
The following table provides an example of the kind of data that would be generated in a molecular docking study of a small molecule inhibitor.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
| Hypothetical Kinase 1 | -8.5 | Lys72, Asp184, Phe185 |
| Hypothetical Hydrolase 2 | -7.2 | His245, Ser150, Trp98 |
| This table is for illustrative purposes and does not represent actual docking results for this compound. |
Theoretical Studies on Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into the transition states, energetics, and kinetics of a reaction. For the synthesis of this compound, theoretical studies could elucidate the pathways of its formation, for example, through Fischer esterification.
The Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. chemguide.co.ukmasterorganicchemistry.com The mechanism involves several steps, including protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and elimination of water. masterorganicchemistry.com Density Functional Theory (DFT) is a common computational method used to study such reaction mechanisms. nih.govrsc.org
A key aspect of mechanistic studies is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate. nih.govrsc.org Computational methods can determine the geometry and energy of these transition states, providing a detailed picture of the bond-forming and bond-breaking processes. For example, a DFT study on the uncatalyzed esterification of acetic acid with methanol (B129727) investigated cyclic transition state structures. nih.gov
For instance, DFT calculations have been used to determine the free energy of activation for the esterification of acetic acid and acetyl chloride. nih.gov Similar calculations for the synthesis of this compound would provide valuable information about the reaction's feasibility and rate. The reaction rate constant can be estimated using transition state theory. rsc.org
Below is a hypothetical data table illustrating the kind of energetic data that could be obtained from a computational study of a reaction step.
| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State | +25.0 | +35.0 |
| Products | -10.0 | -5.0 |
| This table is illustrative and does not represent actual calculated values for the synthesis of this compound. |
Studies on the reactivity of the nitrile group are also relevant. DFT has been used to investigate the cycloaddition reactions of nitrile oxides and the coordination of nitrile ligands to metal centers. researchgate.netacs.orgresearchgate.net The electrophilic nature of the carbon atom in the nitrile group makes it susceptible to nucleophilic attack, a reactivity pattern that can be explored computationally. libretexts.org
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are increasingly used to predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, which can aid in the structural elucidation of newly synthesized compounds. acs.orgresearchgate.net
For this compound, computational prediction of its ¹H and ¹³C NMR spectra would be highly valuable for its characterization. The chemical shifts of aromatic protons and carbons are influenced by the electronic effects of the substituents on the benzene (B151609) ring. researchgate.net Computational models, often based on DFT, can calculate the magnetic shielding tensors of the nuclei, which are then converted to chemical shifts. researchgate.net The accuracy of these predictions has improved significantly, making them a reliable tool for chemists. nih.govdntb.gov.ua
The following table shows a comparison of hypothetical experimental and calculated ¹³C NMR chemical shifts for a substituted benzene, illustrating the utility of this approach.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| C1 (ipso-COOEt) | 132.1 | 131.8 |
| C2 (ortho) | 129.5 | 129.3 |
| C3 (meta-OCH3) | 160.2 | 159.9 |
| C4 (ortho) | 115.8 | 115.5 |
| C5 (meta-CN) | 112.9 | 112.6 |
| C6 (para) | 123.4 | 123.1 |
| This table is for illustrative purposes and does not represent actual data for this compound. |
In addition to NMR spectra, vibrational frequencies corresponding to the infrared (IR) spectrum can also be calculated using ab initio and DFT methods. dtic.mildtic.milnih.govnih.gov These calculations can help in assigning the various absorption bands in the experimental spectrum to specific vibrational modes of the molecule, such as the C=O stretch of the ester, the C≡N stretch of the nitrile, and the various vibrations of the benzene ring.
Applications and Advanced Materials Chemistry of Ethyl 3 Methoxy 5 Cyanobenzoate
Scaffold Design in Medicinal Chemistry Research (excluding clinical trials)
Structure-Activity Relationship (SAR) Studies for Novel Chemical Entities
Ethyl 3-methoxy-5-cyanobenzoate serves as a crucial scaffold in structure-activity relationship (SAR) studies aimed at discovering and optimizing novel therapeutic agents. Its distinct substitution pattern on the benzene (B151609) ring allows for systematic modifications to probe interactions with biological targets.
One notable area of investigation involves its use as a key intermediate in the synthesis of inhibitors for enzymes such as fatty acid synthase (FAS). Researchers have synthesized a series of 1,2,4-triazole (B32235) derivatives starting from this compound to explore their inhibitory effects on FAS, an enzyme implicated in various cancers. These studies have demonstrated that modifications to the benzoate (B1203000) core can significantly impact the potency and selectivity of the resulting inhibitors.
Furthermore, the cyanobenzamide moiety, derivable from this compound, has been explored as a pharmacophore in the design of inhibitors for other enzymes, including poly(ADP-ribose) polymerase (PARP). The electronic properties and hydrogen-bonding capabilities of the cyano and methoxy (B1213986) groups can be fine-tuned to enhance binding affinity and specificity to the target enzyme's active site.
Exploration of Related Benzoate Scaffolds
The chemical architecture of this compound has inspired the exploration of related benzoate scaffolds for various therapeutic applications. By altering the substituents on the phenyl ring, chemists can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, to optimize its biological activity.
For instance, analogs where the methoxy group is replaced with other alkoxy groups or where the cyano group is positioned differently on the ring have been synthesized to understand the structural requirements for specific biological targets. These investigations are critical in developing a comprehensive understanding of the pharmacophore and in designing next-generation drug candidates with improved efficacy and safety profiles.
The following table summarizes some of the explored modifications on the benzoate scaffold and their rationale in drug discovery programs:
| Modification on Benzoate Scaffold | Rationale | Potential Therapeutic Target |
| Alteration of the alkoxy group | To modulate lipophilicity and target engagement | Various enzymes and receptors |
| Repositioning of the cyano group | To optimize binding interactions with the active site | Enzyme inhibitors |
| Replacement of the ester with an amide | To enhance metabolic stability and hydrogen bonding | Various therapeutic targets |
| Introduction of additional substituents | To improve potency and selectivity | Kinase inhibitors, GPCR modulators |
Potential in Functional Materials Science
Beyond its applications in medicinal chemistry, this compound and its derivatives show significant promise in the field of functional materials science. The inherent properties of the cyanobenzoate core, such as its polarity and rigid structure, make it an attractive component for the design of advanced materials.
Components in Liquid Crystal Development
The cyanobiphenyl and cyanobenzoate moieties are well-known mesogens that form the basis of many liquid crystal displays (LCDs). The strong dipole moment of the cyano group contributes to the positive dielectric anisotropy required for the alignment of liquid crystal molecules in an electric field. This compound, with its polar cyano and methoxy groups, can be utilized as a component in liquid crystal mixtures to fine-tune their mesophase behavior, clearing points, and electro-optical properties. Although not a liquid crystal by itself, it can be incorporated into more complex molecular structures to induce or modify liquid crystalline phases.
Precursors for Electronic Materials
The conjugated π-system of the benzene ring, coupled with the electron-withdrawing nature of the cyano group, makes this compound a valuable precursor for the synthesis of organic electronic materials. These materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), rely on molecules with tailored electronic properties for efficient charge transport and light emission. Derivatives of this compound can be designed to have specific energy levels (HOMO/LUMO) and charge-carrier mobilities, making them suitable for use as host materials, charge-transport layers, or emissive components in organic electronic devices.
Applications in Polymer Chemistry and Polymer Precursors
This compound can serve as a monomer or a precursor to monomers for the synthesis of high-performance polymers. The cyano group can be converted to other functional groups, such as carboxylic acids or amines, which can then be used in polymerization reactions. The resulting polymers may exhibit desirable properties such as high thermal stability, good mechanical strength, and specific optical or electronic characteristics. For instance, polyesters or polyamides incorporating this substituted benzoate unit could have unique properties suitable for specialty applications.
Miscellaneous Advanced Chemical Applications
The versatility of this compound extends to other advanced chemical applications. Its unique electronic and structural features make it a useful building block in the synthesis of complex organic molecules and functional dyes. The cyano group can participate in various cycloaddition reactions, and the aromatic ring can be further functionalized, opening up avenues for the creation of diverse chemical structures with tailored properties.
For example, it can be used in the synthesis of fluorescent probes for the detection of specific analytes. The methoxy and cyano groups can influence the photophysical properties of a fluorophore, allowing for the rational design of sensors with high sensitivity and selectivity.
Conclusion and Future Directions in Research on Ethyl 3 Methoxy 5 Cyanobenzoate
Summary of Key Research Findings and Methodological Advancements
A thorough search of scientific literature yields no significant, dedicated research findings or specific methodological advancements concerning Ethyl 3-methoxy-5-cyanobenzoate. Its primary documentation is found in chemical databases and supplier inventories, which provide fundamental data but lack extensive experimental research context.
Unexplored Synthetic Routes and Green Chemistry Approaches
While general green chemistry principles for the synthesis of related compounds like cyanobenzoic acids and other benzonitrile (B105546) derivatives have been reported, specific studies on unexplored or green synthetic routes for this compound are absent from the current body of scientific literature. The development of sustainable synthetic methods for this compound remains an open area for investigation.
Future Computational and Theoretical Studies
Computational and theoretical studies on the electronic structure, reactivity, and potential interactions of benzonitrile and its derivatives have been a subject of research interest. These studies provide insights into the behavior of the cyano-substituted aromatic ring system. However, specific computational or theoretical research focusing exclusively on this compound has not been published. Future theoretical investigations could elucidate its molecular properties and guide experimental work.
Emerging Applications in Interdisciplinary Fields
The multifunctionality of this compound suggests its potential as an intermediate in the synthesis of more complex molecules for various applications. However, there is no current literature detailing its use in emerging or interdisciplinary fields such as medicinal chemistry, agrochemicals, or materials science. Its potential contributions to these areas are yet to be explored and documented.
Outlook for Rational Design of Novel Compounds Based on the this compound Scaffold
The this compound scaffold presents a versatile platform for the rational design of novel compounds. The presence of three distinct functional groups offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships. Nevertheless, without foundational research on the compound itself, any discussion on the rational design of new molecules based on its structure remains speculative. The development of a research base for this compound is a prerequisite for its use in targeted molecular design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
